molecular formula C12H15BrFNO2 B1629014 [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester CAS No. 375853-85-3

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester

Cat. No. B1629014
CAS RN: 375853-85-3
M. Wt: 304.15 g/mol
InChI Key: WPXFKOSNDNRKIL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Protodeboronation : This process involves the removal of the boron atom from the boronic ester, leading to the formation of the corresponding phenyl compound .
  • Hydromethylation of Alkenes : The radical-based hydromethylation of alkenes can occur, resulting in the addition of a methyl group to the double bond in an anti-Markovnikov manner .

Physical And Chemical Properties Analysis

  • Melting Point : Information on the melting point is available in the literature .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6317–6322. Link : ChemicalBook. [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester. Link

properties

IUPAC Name

tert-butyl N-[(3-bromo-4-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFKOSNDNRKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620855
Record name tert-Butyl [(3-bromo-4-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester

CAS RN

375853-85-3
Record name tert-Butyl [(3-bromo-4-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-fluorobenzylamine hydrochloride (10 g, 42 mmol) and TEA (10.5 g, 103 mmol) in 200 mL of CH2Cl2 was added BOC2O (9.1 g, 42 mmol) at RT. The resulting solution was stirred for 16 h. The solution was diluted with aq. 1 N NaOH and CH2Cl2. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give N-Boc-(3-bromo-4-fluoro-benzyl)amine. MS (ES+): 305 (M+H)+; (ES−): 303 (M−H). Calc'd C12H15BrFNO2-304.16.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.5 g
Type
reactant
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Name
Quantity
9.1 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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solvent
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorobenzylamine (10 g, 41 mmol) and TEA (14 mL, 104 mmol) in CH2Cl2 was added BOC2O (9.1 g, 41 mmol). The resulting solution was stirred for 16 h at RT, then diluted with aq. 1 N NaOH and CH2Cl2. The organic layer was separated, washed with brine, dried over Na2SO4, and concentrated to give (tert-butoxy)-N-[(3-bromo-4-fluorophenyl)methyl]carboxamide.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester
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